Ibopaminhydrochlorid

Übersicht

Beschreibung

Ibopaminhydrochlorid ist ein sympathomimetisches Medikament, das als Prodrug von Epinin (N-Methyldopamin) konzipiert wurde. Es wird hauptsächlich in der Ophthalmologie zur Induktion einer Mydriasis (Pupillenerweiterung) eingesetzt und wurde auf sein Potenzial zur Behandlung von Herzinsuffizienz untersucht . Wenn es in einer Konzentration von 2 % in den Bindehautsack getropft wird, stimuliert this compound die okulären D1-Dopamin- und Alpha-adrenergen Rezeptoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch Veresterung von N-Methyldopamin mit Isobuttersäureanhydrid synthetisiert. Die Reaktion umfasst typischerweise die folgenden Schritte:

Veresterung: N-Methyldopamin wird in Gegenwart einer Base wie Pyridin mit Isobuttersäureanhydrid umgesetzt, um den Di-isobutyrrylester von N-Methyldopamin zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:

Veresterung im großen Maßstab: Große Mengen N-Methyldopamin und Isobuttersäureanhydrid werden in industriellen Reaktoren umgesetzt.

Reinigung und Kristallisation: Das Produkt wird durch industrielle Chromatographie und Kristallisationstechniken gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Ophthalmology

- Mydriasis Induction : Ibopamine is utilized to induce mydriasis (pupil dilation) without causing cycloplegia (paralysis of the ciliary muscle). This property is particularly beneficial during ocular examinations and surgeries.

- Aqueous Humor Production : Research indicates that ibopamine increases the production of aqueous humor, which can be advantageous in managing certain types of glaucoma. A study demonstrated that ibopamine significantly increased the rate of aqueous humor flow in normotensive human eyes, enhancing intraocular pressure management .

Cardiology

- Congestive Heart Failure Treatment : Ibopamine has been investigated for its potential to improve cardiac function in patients with congestive heart failure. Clinical trials have shown that it can enhance diuresis and improve renal function without significant adverse effects .

- Renal Function Studies : In a study involving patients with mild renal insufficiency, ibopamine administration resulted in increased urine output and decreased blood urea nitrogen levels, indicating improved renal perfusion .

Pharmacology

- Ibopamine's unique mechanism allows it to be studied for its effects on dopaminergic and adrenergic systems, making it a valuable compound for pharmacological research.

Data Tables

Case Studies

- Clinical Tolerability : A study involving 12 volunteers assessed the tolerability of ibopamine hydrochloride. Results showed a significant increase in diuresis with no notable side effects, suggesting good clinical tolerance .

- Renal Function Assessment : In patients with congestive heart failure, ibopamine was administered to evaluate its impact on renal function. The findings indicated increased urine output and favorable changes in serum chemistries, although overall renal function improvements were not statistically significant .

- Mydriatic Effect Study : A randomized clinical trial demonstrated that topical application of ibopamine effectively dilated pupils while concurrently increasing fluorescein clearance from the cornea, indicating enhanced aqueous humor production .

Wirkmechanismus

Target of Action

Ibopamine hydrochloride primarily targets ocular D1-dopaminergic and α-adrenergic receptors . These receptors play a crucial role in the regulation of eye functions such as pupil dilation and intraocular pressure.

Mode of Action

Ibopamine hydrochloride is a prodrug of epinine (N-methyldopamine) . When instilled in the conjunctival sac, it is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . Epinine, an analogue of dopamine, can stimulate dopamine receptors and to a lesser degree adrenergic receptors . The mydriatic effect of ibopamine is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil .

Biochemical Pathways

The D1 dopaminergic activity of ibopamine increases aqueous humor production . This leads to an increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) .

Pharmacokinetics

The half-life of ibopamine in the aqueous humor is short, about 2 minutes, due to the fast hydrolysis . After the instillation of ibopamine, only epinine can be found in the aqueous humor . This suggests that epinine is the pharmacologically active moiety .

Result of Action

The stimulation of α-adrenergic and D1 dopaminergic receptors by ibopamine results in a noncycloplegic mydriasis (pupil dilation without paralysis of the ciliary muscle) . It also increases aqueous humor production, leading to an increase in IOP in POAG patients .

Action Environment

The action of ibopamine hydrochloride is influenced by the presence of esterases in the aqueous humor and ocular tissues, which rapidly hydrolyze ibopamine to its active form, epinine . The environment of the conjunctival sac, where ibopamine is instilled, is also crucial for its action .

Biochemische Analyse

Biochemical Properties

Ibopamine hydrochloride acts on D1 and α-adrenergic receptors as an agonist . It is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . This suggests that epinine is the active component of the molecule .

Cellular Effects

Ibopamine hydrochloride increases aqueous humor production following D1-dopaminergic stimulation . It also induces a noncycloplegic mydriasis (α-adrenergic action) .

Molecular Mechanism

The mydriatic effect of Ibopamine hydrochloride is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil . After being hydrolyzed to epinine, Ibopamine hydrochloride stimulates the α-adrenergic and D1 dopaminergic receptors .

Temporal Effects in Laboratory Settings

The half-life of Ibopamine hydrochloride in the aqueous humor is short (about 2 minutes) due to fast hydrolysis . After the instillation of Ibopamine hydrochloride, only epinine can be found in the aqueous humor .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, it is known that Ibopamine hydrochloride has low toxicity both at systemic and local levels .

Metabolic Pathways

The metabolic pathway of Ibopamine hydrochloride involves its hydrolysis to epinine by the esterases of the aqueous humor and ocular tissues .

Transport and Distribution

It is known that after the instillation of Ibopamine hydrochloride, only epinine can be found in the aqueous humor .

Subcellular Localization

It is known that after the instillation of Ibopamine hydrochloride, only epinine can be found in the aqueous humor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ibopamine hydrochloride is synthesized through the esterification of N-methyldopamine with isobutyric anhydride. The reaction typically involves the following steps:

Esterification: N-methyldopamine is reacted with isobutyric anhydride in the presence of a base such as pyridine to form the di-isobutyrrylester of N-methyldopamine.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure ibopamine.

Industrial Production Methods

Industrial production of ibopamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of N-methyldopamine and isobutyric anhydride are reacted in industrial reactors.

Purification and Crystallization: The product is purified through industrial-scale chromatography and crystallization techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ibopaminhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Im Kammerwasser wird this compound durch Esterasen schnell zu Epinin hydrolysiert.

Oxidation: Epinin, der aktive Metabolit, kann im Körper Oxidationsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Katalysiert durch Esterasen, die im Kammerwasser und in den okulären Geweben vorhanden sind.

Oxidation: Findet typischerweise unter physiologischen Bedingungen in Gegenwart von Sauerstoff und Enzymen statt.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ibopaminhydrochlorid ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner dualen Wirkung auf D1-Dopamin- und Alpha-adrenergen Rezeptoren. Ähnliche Verbindungen umfassen:

Die einzigartige Kombination dopaminerger und adrenerger Aktivitäten von this compound macht es zu einer wertvollen Verbindung sowohl in der Ophthalmologie als auch in der Kardiologie .

Biologische Aktivität

Ibopamine hydrochloride is a sympathomimetic agent primarily used in ophthalmology and for the treatment of congestive heart failure. Its pharmacological profile includes actions on dopaminergic and adrenergic receptors, leading to various biological effects. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

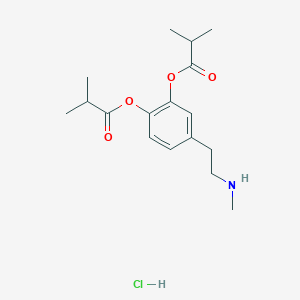

- IUPAC Name : 4-[2-(methylamino)ethyl]-o-phenylene diisobutyrate hydrochloride

- Molecular Formula : C17H25NO4

- Molar Mass : 307.390 g/mol

Ibopamine acts as a prodrug, being hydrolyzed to epinine (N-methyldopamine), which exerts its effects through:

- Dopaminergic Activity : Primarily stimulating D1 receptors, leading to vasodilation and increased renal blood flow.

- Adrenergic Activity : Engaging α-adrenergic receptors, contributing to increased cardiac output and reduced systemic vascular resistance.

Pharmacodynamics

Ibopamine has been shown to produce significant cardiovascular effects, particularly in patients with heart failure. Key findings from clinical studies include:

- Hemodynamic Effects : A study demonstrated that administration of 200 mg ibopamine resulted in a 20% increase in cardiac index and a 61% increase in urine volume within two hours post-administration .

| Parameter | Baseline | Post-Dose | Change (%) | p-value |

|---|---|---|---|---|

| Cardiac Index (L/min/m²) | 2.53 | 3.07 | +20% | <0.01 |

| Stroke Volume Index (ml/beat/m²) | 35 | 41 | +18% | <0.05 |

| Urine Volume (ml/h) | 50 | 81 | +61% | <0.05 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 23 | 18 | -24% | <0.001 |

Clinical Applications

- Heart Failure Management : Ibopamine has been investigated as a treatment for severe heart failure, showing improvements in hemodynamics without significant adverse effects on renal function .

- Ophthalmology : In eye care, ibopamine is used for inducing mydriasis (pupil dilation) without causing cycloplegia (paralysis of the ciliary muscle). It increases aqueous humor production, which can be beneficial in managing intraocular pressure in glaucoma patients .

Study on Hemodynamic Effects

In a clinical trial involving patients with severe heart failure, ibopamine was administered orally. The results indicated significant improvements in cardiac performance metrics such as stroke work index and pulmonary artery pressure reduction .

Ocular Effects Study

A randomized crossover study assessed the effects of topical ibopamine on aqueous humor production in healthy individuals. Results showed a marked increase in aqueous humor flow rate and a decrease in intraocular pressure, indicating its potential utility in glaucoma management .

Safety and Tolerability

Ibopamine is generally well-tolerated with low toxicity profiles observed both systemically and locally. No significant hematological changes or behavioral side effects were reported following administration of ibopamine eye drops at therapeutic concentrations .

Eigenschaften

IUPAC Name |

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIXRWKJZYLBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020864 | |

| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75011-65-3 | |

| Record name | Ibopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75011-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.